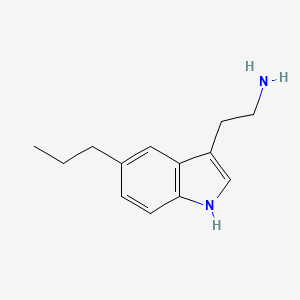
5-Propyltryptamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propyltryptamine is a synthetic compound belonging to the tryptamine family. Tryptamines are a class of compounds that share a common structure with the amino acid tryptophan. They are known for their psychoactive properties and are found in various natural sources, including plants, fungi, and animals. This compound, specifically, is a derivative of tryptamine with a propyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propyltryptamine typically involves the alkylation of tryptamine. One common method is the reaction of tryptamine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. This approach can improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Propyltryptamine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, typically at the 2 or 5 positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products:
Oxidation: Formation of indole-2-carboxylic acid.
Reduction: Formation of this compound derivatives with reduced indole rings.
Substitution: Formation of halogenated this compound derivatives.
Applications De Recherche Scientifique
5-Propyltryptamine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex tryptamine derivatives.
Biology: Studied for its interactions with various biological receptors, particularly serotonin receptors.
Medicine: Investigated for its potential therapeutic effects, including its role in treating mood disorders and anxiety.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Propyltryptamine involves its interaction with serotonin receptors in the brain. It acts as an agonist at these receptors, mimicking the effects of serotonin. This interaction leads to changes in neurotransmitter release and neuronal activity, which can result in altered mood, perception, and cognition. The compound’s effects are mediated through the activation of the 5-HT2A receptor, among others.
Comparaison Avec Des Composés Similaires
N,N-Dimethyltryptamine (DMT): A well-known psychedelic compound with a similar structure but different alkyl groups.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): Another psychedelic compound with a methoxy group at the 5-position.
Psilocybin: A naturally occurring tryptamine derivative found in certain mushrooms.
Uniqueness of 5-Propyltryptamine: this compound is unique due to its specific propyl substitution, which alters its pharmacological profile compared to other tryptamines. This modification can result in different receptor affinities and effects, making it a valuable compound for research into the structure-activity relationships of tryptamines.
Propriétés
Numéro CAS |
55852-54-5 |
|---|---|
Formule moléculaire |
C13H18N2 |
Poids moléculaire |
202.30 g/mol |
Nom IUPAC |
2-(5-propyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C13H18N2/c1-2-3-10-4-5-13-12(8-10)11(6-7-14)9-15-13/h4-5,8-9,15H,2-3,6-7,14H2,1H3 |
Clé InChI |
FKFXKCOMJSHBBC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC2=C(C=C1)NC=C2CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-cyano-](/img/structure/B15175383.png)
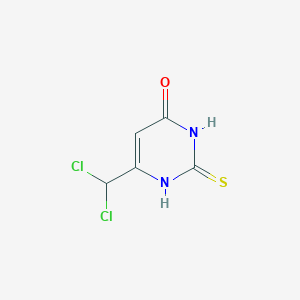
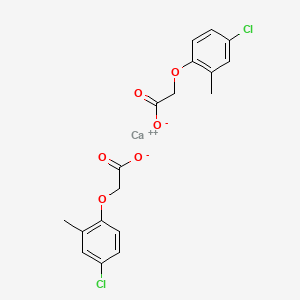
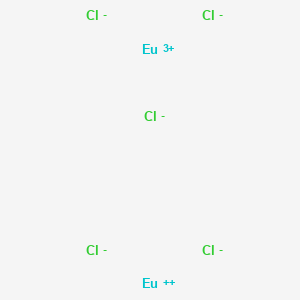
![Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate](/img/structure/B15175426.png)

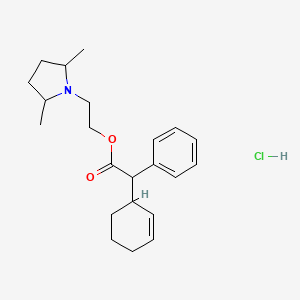
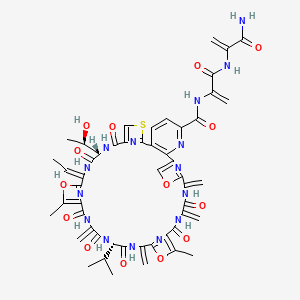
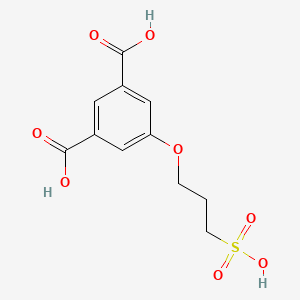
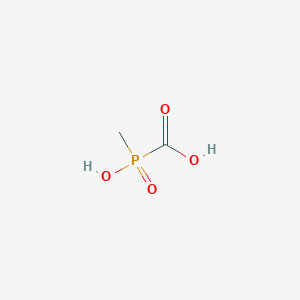
![5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B15175472.png)
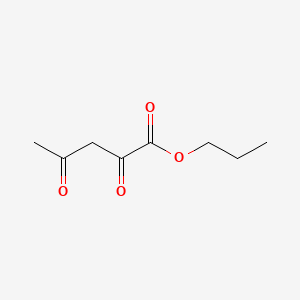
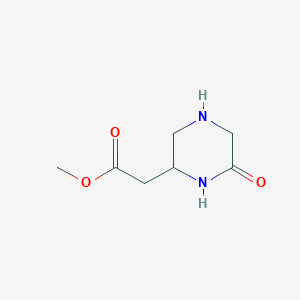
![1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15175491.png)
